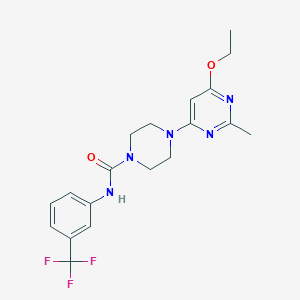![molecular formula C14H7F3N4OS B2425544 7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1333756-53-8](/img/structure/B2425544.png)
7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the CAS Number: 1333756-53-8 . It has a molecular weight of 336.3 and its IUPAC name is (5E)-7-oxo-5-{[(2,4,6-trifluorophenyl)sulfanyl]methylene}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H7F3N4OS/c15-8-1-10(16)13(11(17)2-8)23-6-9-3-12(22)21-14(20-9)7(4-18)5-19-21/h1-2,5-6,20H,3H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available.Wissenschaftliche Forschungsanwendungen
PET Tumor Imaging Agent
A pyrazolo[1,5-a]pyrimidine derivative, specifically 7-(2-chlorophenylamino)-5-((2-[18F]fluoroethyoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been developed as a candidate for tumor detection using positron emission tomography (PET). This compound demonstrated rapid and prolonged accumulation in tumors, indicating its potential as a PET imaging agent for tumor detection (Xu et al., 2012).
Biological Evaluation for Tumor Imaging
Further studies on 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives, including 7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, have shown their potential for tumor imaging using PET. These studies involved in vitro and in vivo evaluations, indicating different tumor uptake kinetics, which is essential for effective tumor imaging (Xu et al., 2012).
Development of New Fluorescent Probes
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potential in developing new fluorescent probes. The study of the substitution patterns on these compounds and their fluorescent spectroscopic properties has provided insights into their potential application in this field (Wu et al., 2008).
Synthesis of Novel Pyrimidine Derivatives
Novel pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been synthesized, demonstrating the versatility and potential of this chemical scaffold in various applications. These include the potential for creating new compounds with varied properties and uses (Li et al., 2012).
Antimicrobial Activity Evaluation
A series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. This highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new antimicrobial agents (Deshmukh et al., 2016).
Potential Anticonvulsant Agent
Some triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives, which are structurally related to pyrazolo[1,5-a]pyrimidine derivatives, have been identified as potential anticonvulsant agents. This underscores the broad therapeutic potential of the pyrazolo[1,5-a]pyrimidine chemical class (Divate & Dhongade-Desai, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-oxo-5-[(2,4,6-trifluorophenyl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N4OS/c15-8-1-10(16)13(11(17)2-8)23-6-9-3-12(22)21-14(20-9)7(4-18)5-19-21/h1-3,5,19H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQXUPXNADTZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)SCC2=CC(=O)N3C(=N2)C(=CN3)C#N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)



![N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2425470.png)
![1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2425471.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2425474.png)

![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride](/img/structure/B2425478.png)



![(Z)-ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2425484.png)